2',4'-Dihydroxy-2,3',6'-trimethoxychalcone

Descripción general

Descripción

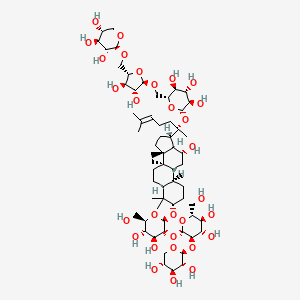

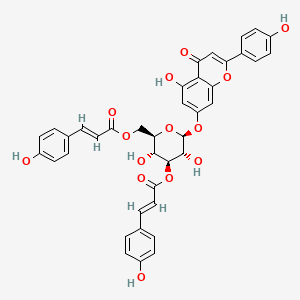

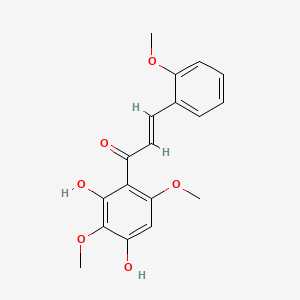

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is a flavonoid, a type of natural product that can be isolated from the roots of Scutellaria Luzonicatropical . It has a molecular formula of C18H18O6 .

Molecular Structure Analysis

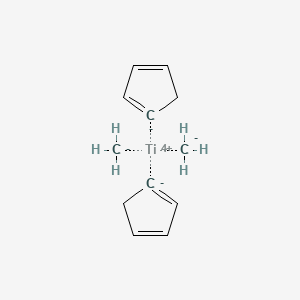

The molecular structure of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone consists of 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The average mass is 330.332 Da and the monoisotopic mass is 330.110352 Da .Physical And Chemical Properties Analysis

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has a density of 1.3±0.1 g/cm3, a boiling point of 579.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.9±3.0 kJ/mol and a flash point of 211.9±23.6 °C .Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can be used to synthesize other complex compounds. For instance, it has been used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory effects. It significantly attenuates the production of nitric oxide and proinflammatory cytokines in lipopolysaccharide-activated RAW 264.7 macrophages. It suppresses nuclear factor-κB (NF-κB) stimulation and represses the phosphorylation of p38 mitogen-activated protein kinase (MAPK) .

Cancer Research

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has shown potential in cancer research. It demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis. It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential .

Antibacterial Activity

Chalcones, including 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone, have been synthesized and tested for antibacterial activities against human pathogenic bacteria .

Antifungal Activity

These chalcones have also been tested for antifungal activities against plant as well as molds fungi .

Immune System Regulation

The compound plays a role in immune system regulation. It targets proinflammatory macrophages, which are crucial in the onset, progression, and resolution of inflammation .

Propiedades

IUPAC Name |

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKKMWPCJTZZRE-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.